methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions. For methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, the starting materials might include this compound and appropriate reagents to introduce the ester group.
-
Cyclization Reactions: : Another approach involves cyclization reactions where a precursor molecule undergoes ring closure to form the indole core. This can be achieved using various catalysts and reaction conditions, such as palladium-catalyzed cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for cyclization and hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a versatile intermediate for constructing more complex molecules
Biology
Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties allow for the creation of stable and vibrant compounds used in various applications.
Mechanism of Action
The mechanism by which methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate conversion. Alternatively, it could modulate receptor activity, influencing cellular signaling pathways. Detailed studies are required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Features additional methyl groups and a carboxylic acid functional group.
Uniqueness
Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific ester functional group and the potential for diverse chemical modifications. This makes it a valuable compound for synthetic and medicinal chemistry applications, offering a balance of reactivity and stability.
Properties
IUPAC Name |
methyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6-9-7(4-3-5-8(9)13)12-10(6)11(14)15-2/h12H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRFBEZYEGDLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.